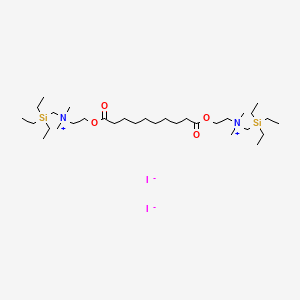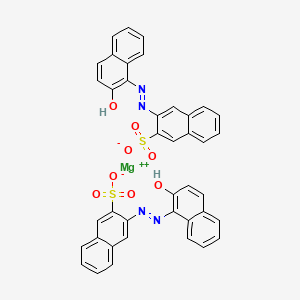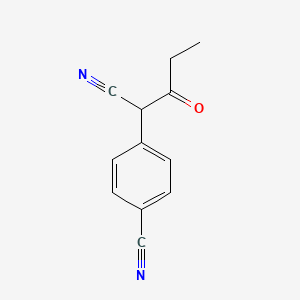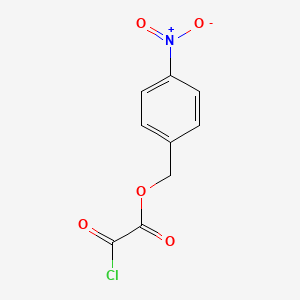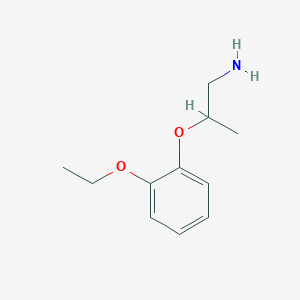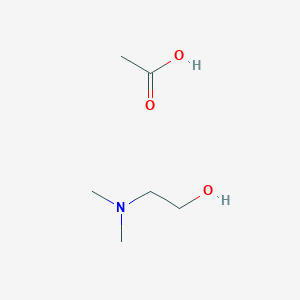
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is a chemical compound with the molecular formula C6H15NO3 and a molecular weight of 149.188 g/mol This compound is characterized by the presence of a dimethylamino group and a hydroxyethyl group attached to an ammonium ion, paired with an acetate anion .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate can be synthesized through the reaction of dimethylaminoethanol with acetic acid. The reaction typically involves mixing the two reactants in a suitable solvent under controlled temperature conditions to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The acetate group can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the acetate group under mild to moderate conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler amines.
Substitution: Compounds with different anions or functional groups.
Scientific Research Applications
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and drug delivery systems.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl(2-hydroxyethyl)ammonium acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by acting as a substrate or inhibitor, influencing cellular processes and metabolic activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Dimethylaminoethanol acetate
- Ethanol, 2-(dimethylamino)-, acetate (1:1) (salt)
- 2-(Dimethylamino)ethanol acetate (1:1)
Uniqueness
N,N-Dimethyl(2-hydroxyethyl)ammonium acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C6H15NO3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
acetic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C4H11NO.C2H4O2/c1-5(2)3-4-6;1-2(3)4/h6H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI Key |
VCCSTJCSIICGSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CN(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


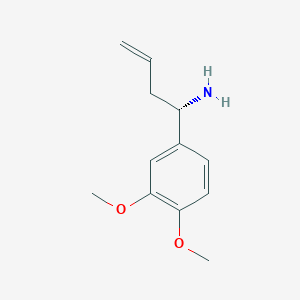
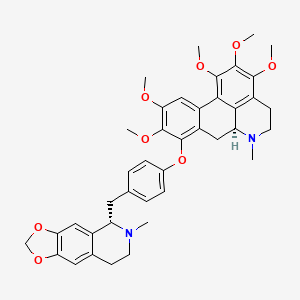

![1-[(2,4-Difluorophenyl)sulfonyl]piperidine](/img/structure/B13772007.png)
![Sodium 18-[(2-ethylhexyl)oxy]-18-oxooctadecan-9-yl sulfate](/img/structure/B13772013.png)
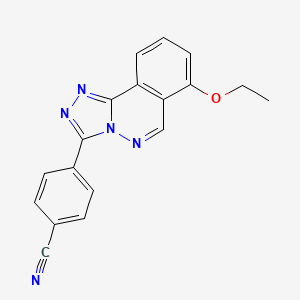
![3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;oxalic acid](/img/structure/B13772019.png)
